molecular formula C24H17Cl2NO3S2 B11664165 (5Z)-5-{[3,5-Dichloro-4-(2-phenoxyethoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-{[3,5-Dichloro-4-(2-phenoxyethoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11664165
M. Wt: 502.4 g/mol
InChI Key: HQAJBJJQLWZBMX-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3,5-Dichloro-4-(2-phenoxyethoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dichlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3,5-Dichloro-4-(2-phenoxyethoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the phenyl and dichlorophenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3,5-Dichloro-4-(2-phenoxyethoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

(5Z)-5-{[3,5-Dichloro-4-(2-phenoxyethoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3,5-Dichloro-4-(2-phenoxyethoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3,5-Dichloro-4-(2-phenoxyethoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: is unique due to its specific structural features, such as the combination of a thiazolidinone ring with phenyl and dichlorophenyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H17Cl2NO3S2

Molecular Weight

502.4 g/mol

IUPAC Name

(5Z)-5-[[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17Cl2NO3S2/c25-19-13-16(14-20(26)22(19)30-12-11-29-18-9-5-2-6-10-18)15-21-23(28)27(24(31)32-21)17-7-3-1-4-8-17/h1-10,13-15H,11-12H2/b21-15-

InChI Key

HQAJBJJQLWZBMX-QNGOZBTKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)Cl)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.